molecular formula C12H12N2O2S B1408422 5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid CAS No. 1550050-19-5

5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid

Cat. No. B1408422
M. Wt: 248.3 g/mol
InChI Key: GZUAESYCYKWGCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid is a chemical compound with the molecular formula C12H12N2O2S and a molecular weight of 248.3 g/mol12. It is not intended for human or veterinary use and is typically used for research purposes1.



Synthesis Analysis

Unfortunately, specific information on the synthesis of 5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid is not readily available from the search results. However, it’s worth noting that similar compounds, such as 5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid ethyl ester, are available for research purposes3.



Molecular Structure Analysis

The molecular structure of 5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom12. However, the specific arrangement of these atoms in the molecule is not provided in the search results.



Chemical Reactions Analysis

Specific information on the chemical reactions involving 5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid is not available from the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid are not explicitly stated in the search results. However, it is known that carboxylic acids, a group to which this compound belongs, have certain common properties. For instance, they can donate a hydrogen to produce a carboxylate ion4.


Scientific Research Applications

Synthesis and Immunological Activity

  • Synthesis of Isothiazole Derivatives : A study by Lipnicka et al. (2005) introduced new amides of 5-substituted 3-methyl-4-isothiazolecarboxylic acid, showcasing a method for obtaining compounds with potential immunotropic activity. These derivatives were evaluated for their effects on the humoral immune response and delayed type hypersensitivity reaction, indicating a broad application in immunology research (Lipnicka et al., 2005).

Anticancer Applications

  • Anticancer Activity : Research on 2,4,5-trisubstitutedthiazole derivatives by Al-Jaidi et al. (2020) highlighted the synthesis of compounds with a 2,4,5-trisubstitutedthiazole scaffold, which exhibited significant cytotoxic activity against breast cancer and leukemia cell lines. This study underscores the potential of thiazole derivatives in developing new anticancer agents (Al-Jaidi et al., 2020).

Antibacterial and Antifungal Properties

  • Antibacterial and Antifungal Activities : The synthesis and evaluation of N-substituted-3-chloro-2-azetidinones by Chavan and Pai (2007) demonstrated the antibacterial and antifungal properties of synthesized compounds, offering insights into the development of new therapeutic agents for treating infections (Chavan & Pai, 2007).

Electronic and Structural Analysis

  • Electronic Structure and Spectral Features : An in-depth analysis by Singh et al. (2019) on 4-methylthiadiazole-5-carboxylic acid using density functional theory explored its structural, electronic, and spectroscopic properties. This research contributes to a better understanding of the molecular properties of thiadiazole derivatives, which is crucial for the design of novel compounds with desired biological or chemical properties (Singh et al., 2019).

Safety And Hazards

Specific safety and hazard information for 5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid is not available from the search results. As a general rule, research chemicals should be handled with care, following appropriate safety protocols.


Future Directions

The future directions of research involving 5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid are not specified in the search results. As a research compound, its use will likely continue to evolve based on the needs and findings of the scientific community513.


properties

IUPAC Name

5-methyl-2-(2-methylanilino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-7-5-3-4-6-9(7)13-12-14-10(11(15)16)8(2)17-12/h3-6H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUAESYCYKWGCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=C(S2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-o-tolylaminothiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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